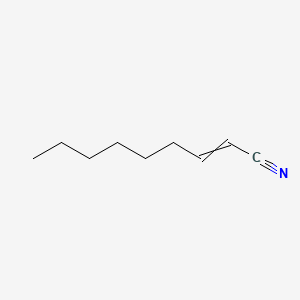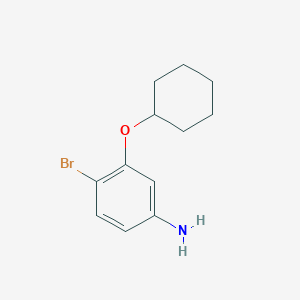
2-(Methyl-d3)-5-fluorochlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl-d3)-5-fluorochlorobenzene is a deuterated aromatic compound that features a fluorine and chlorine atom attached to a benzene ring, along with a methyl group where the hydrogen atoms are replaced by deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-5-fluorochlorobenzene typically involves the deuteration of methyl groups in the presence of deuterium oxide and phase-transfer catalysts. One common method includes the reaction of nitromethane with deuterium oxide to form nitromethane-d3, which is then reduced to form methyl-d3-amine . This intermediate can be further reacted with appropriate halogenated benzene derivatives to introduce the fluorine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-d3)-5-fluorochlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form hydroxymethyl, formyl, or carboxyl groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(Methyl-d3)-5-fluorochlorobenzene has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and to trace reaction pathways.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Methyl-d3)-5-fluorochlorobenzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the deuterium atoms can influence reaction kinetics and pathways due to the isotope effect. In biological systems, the compound may interact with enzymes and receptors, altering their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Methyl-d3)-5-chlorobenzene: Similar structure but lacks the fluorine atom.
2-(Methyl-d3)-5-fluorobenzene: Similar structure but lacks the chlorine atom.
2-(Methyl-d3)-4-fluorochlorobenzene: Similar structure with different positioning of the fluorine and chlorine atoms.
Uniqueness
2-(Methyl-d3)-5-fluorochlorobenzene is unique due to its specific isotopic labeling and the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and interactions in various applications .
Properties
CAS No. |
1185310-14-8 |
|---|---|
Molecular Formula |
C7H6ClF |
Molecular Weight |
147.59 g/mol |
IUPAC Name |
2-chloro-4-fluoro-1-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1D3 |
InChI Key |
CSARJIQZOSVYHA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)F)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
amine](/img/structure/B12090413.png)


![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)



